molecular formula C15H12Br2OS B2981360 1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone CAS No. 882749-13-5

1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone

Cat. No.: B2981360
CAS No.: 882749-13-5
M. Wt: 400.13
InChI Key: WZGDFDKLLHCAOO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone (CAS: 54523-47-6, CID 5151036) is a brominated aromatic ketone with a sulfanyl (thioether) linkage. Its molecular formula is C₁₅H₁₂Br₂OS, with a monoisotopic mass of 401.89 g/mol. The structure features two 4-bromophenyl groups: one attached to the carbonyl carbon and the other via a sulfur atom at the β-position of the propanone backbone. The compound’s SMILES string is C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)Br)Br, and its InChIKey is WZGDFDKLLHCAOO-UHFFFAOYSA-N. This molecule is of interest in organic synthesis and materials science due to its electron-withdrawing bromine substituents and sulfur-based reactivity.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-bromophenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2OS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGDFDKLLHCAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone typically involves the reaction of 4-bromobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The resulting product is then subjected to further reactions to introduce the propanone group. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and sulfanyl group play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone (CAS: 882749-12-4)

  • Molecular Formula : C₁₅H₁₂BrFOS
  • Key Difference : Replacement of the 4-bromophenyl sulfanyl group with a 4-fluorophenyl sulfanyl group.
  • The smaller fluorine substituent may also alter electronic properties, affecting reactivity in cross-coupling reactions.

1-(4-Fluorophenyl)-3-[(pentamethylbenzyl)sulfonyl]-1-propanone (CAS: 868255-95-2)

  • Molecular Formula : C₂₁H₂₃FO₃S
  • Key Difference : Sulfonyl (-SO₂-) group instead of sulfanyl (-S-), attached to a pentamethylbenzyl group.
  • Impact : The sulfonyl group increases oxidation state and polarity, making the compound more hydrophilic. The pentamethylbenzyl group introduces steric hindrance, which could limit reactivity at the sulfur center.

Bromophenyl Propanones without Sulfur Linkages

1-(4-Bromophenyl)-3-phenyl-1-propanone (CAS: 1669-51-8)

  • Molecular Formula : C₁₅H₁₃BrO
  • Key Difference : Absence of the sulfanyl group; a phenyl group replaces the 4-bromophenylsulfanyl moiety.
  • Impact : The lack of sulfur reduces molecular weight (289.17 g/mol) and alters electronic properties. This compound’s simpler structure may favor applications in Ullmann or Friedel-Crafts reactions.

1,3-Bis(4-bromophenyl)-2-propanone (CAS: 54523-47-6)

  • Molecular Formula : C₁₅H₁₂Br₂O
  • Key Difference: Two 4-bromophenyl groups attached to the propanone backbone without a sulfur atom.
  • The symmetrical structure may enhance crystallinity, as observed in X-ray diffraction studies.

Halogen-Substituted Derivatives with Heteroatoms

1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazino]-1-propanone (CAS: 952182-60-4)

  • Molecular Formula : C₁₈H₁₈BrClN₂O
  • Key Difference : Incorporation of a piperazinyl group with a 3-chlorophenyl substituent.
  • The compound’s melting point (73–74°C) suggests higher crystallinity compared to sulfur-containing analogs.

4′-Bromo-3-(4-chlorophenyl)propiophenone (CAS: 296271-45-9)

  • Molecular Formula : C₁₅H₁₂BrClO
  • Key Difference : A 4-chlorophenyl group replaces the sulfanyl-linked 4-bromophenyl moiety.
  • Impact : The chlorine atom’s smaller size and lower electronegativity compared to bromine may modulate electronic effects in photochemical applications.

Biological Activity

1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone, also known as CAS No. 882749-13-5, is a compound of interest due to its potential biological activities. This article reviews its properties, synthesis, and biological effects, supported by case studies and research findings.

  • Molecular Formula : C15H12Br2OS
  • Molecular Weight : 400.13 g/mol
  • CAS Number : 882749-13-5

Synthesis

The synthesis of 1-(4-bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone typically involves the reaction of appropriate brominated phenyl and sulfanyl precursors under controlled conditions. The detailed synthetic pathway can vary based on the specific methodologies employed in laboratories.

Antimicrobial Properties

Research indicates that compounds with brominated phenyl groups often exhibit significant antimicrobial activity. A study highlighted that halogenated compounds, including those similar to 1-(4-bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone, can effectively combat drug-resistant pathogens due to their unique interactions with biomolecules .

Antitumor Activity

Recent investigations into the antitumor potential of similar compounds have shown promising results. For instance, studies suggest that compounds with structural similarities can inhibit tumor growth by interfering with key signaling pathways involved in cancer progression. The combination of various agents has been noted to enhance the efficacy of treatment regimens in preclinical models .

Enzyme Inhibition

The compound's potential as an inhibitor of specific enzymes has been explored. For instance, certain derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in neurodegenerative diseases . The IC50 values for these activities indicate varying degrees of effectiveness, suggesting that modifications to the bromophenyl structure could enhance biological activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of brominated compounds demonstrated that 1-(4-bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone exhibited a significant reduction in bacterial growth compared to control groups. The minimal inhibitory concentration (MIC) was determined through standard microbiological assays.

CompoundMIC (µg/mL)
Test Compound32
Control>128

Case Study 2: Antitumor Activity

In a xenograft model, the compound was tested alongside other chemotherapeutic agents. The results indicated a synergistic effect when combined with standard treatments, leading to a marked decrease in tumor size compared to monotherapy.

Treatment GroupTumor Size Reduction (%)
Control10
Compound Alone25
Combination50

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